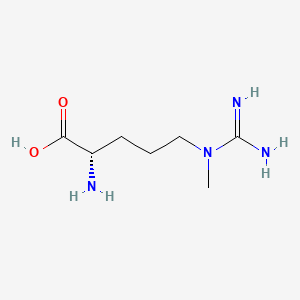
delta-N-Methylarginine
Overview
Description
Delta-N-Methylarginine is a methylated derivative of the amino acid arginine. It is primarily known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound is used extensively as a biochemical tool to study the physiological roles of nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-N-Methylarginine is synthesized through the methylation of arginine residues. The methylation process is catalyzed by the protein arginine N-methyltransferase family of enzymes. These enzymes utilize S-adenosyl-L-methionine as a methyl donor to transfer methyl groups to the guanidino nitrogen atoms of arginine residues .
Industrial Production Methods: The reaction conditions typically include the presence of S-adenosyl-L-methionine and appropriate buffers to maintain the enzyme activity .
Chemical Reactions Analysis
Types of Reactions: Delta-N-Methylarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the methylated arginine residues, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the guanidino nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted arginine compounds .
Scientific Research Applications
Delta-N-Methylarginine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the methylation of arginine residues and the effects of methylation on protein function.
Biology: The compound is employed to investigate the role of nitric oxide in various biological processes, including cell signaling and immune response.
Medicine: this compound is used in medical research to explore its potential therapeutic applications, particularly in conditions where nitric oxide production is dysregulated.
Mechanism of Action
Delta-N-Methylarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arginine to nitric oxide. The molecular targets involved include the various isoforms of nitric oxide synthase, such as endothelial nitric oxide synthase, inducible nitric oxide synthase, and neuronal nitric oxide synthase .
Comparison with Similar Compounds
NG-Monomethyl-L-arginine (L-NMMA): Another inhibitor of nitric oxide synthase, used to study the role of nitric oxide in various physiological processes.
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of nitric oxide synthase, involved in the regulation of nitric oxide production.
Symmetric Dimethylarginine (SDMA): A methylated arginine derivative that does not inhibit nitric oxide synthase but is involved in other regulatory processes.
Uniqueness: Delta-N-Methylarginine is unique in its specific inhibition of nitric oxide synthase and its use as a biochemical tool to study the physiological roles of nitric oxide. Unlike other similar compounds, this compound is not naturally occurring and is primarily used in experimental settings .
Properties
IUPAC Name |
(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWNEVAXQCMGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[C@@H](C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227848 | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77044-73-6 | |
| Record name | N5-(Aminoiminomethyl)-N5-methyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77044-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Methylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



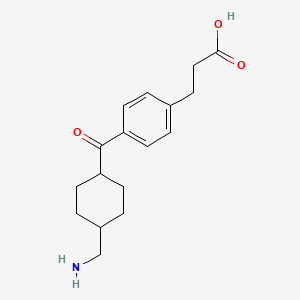
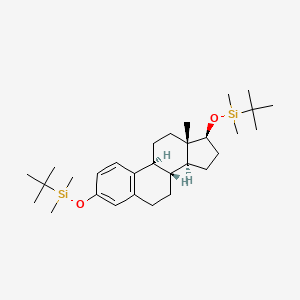
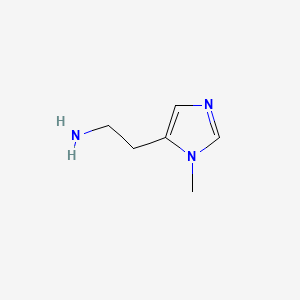

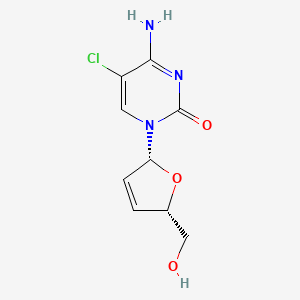
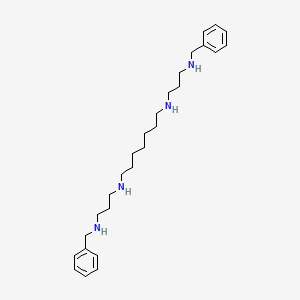

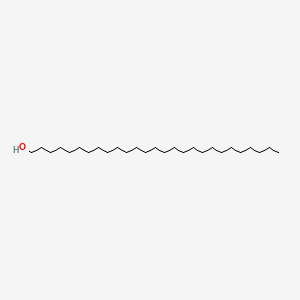

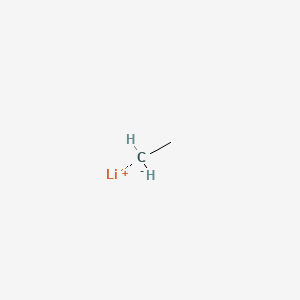
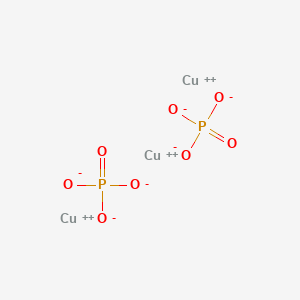
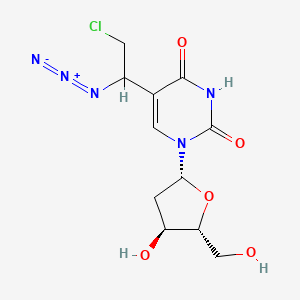
![3-[2-Oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1215240.png)
